

## Introduction: The Strategic Value of

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## Compound of Interest

Compound Name: (5-Acetyl-6-aminopyridin-3-yl)boronic acid

Cat. No.: B8115402

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Heterocyclic boronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura which form the backbone of countless pharmaceutical agents.[1][2] **(5-Acetyl-6-aminopyridin-3-yl)boronic acid** is a particularly valuable synthon for

- **Multifunctionality:** It possesses three key points for diversification: the boronic acid moiety for cross-coupling, the amino group for amide bond formation, and the acetyl group for further functionalization.
- **Bioisosterism and Privileged Structures:** The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biological targets. The acetyl group is a common bioisostere for a methyl group, a property famously exploited in drugs like Bortezomib (Velcade®).[3][4]
- **Modulation of Physicochemical Properties:** The specific substitution pattern—an electron-donating amino group and an electron-withdrawing acetyl group—allows for fine-tuning of the molecule's properties.

This guide will provide the technical detail necessary to harness the full potential of this powerful building block.

## Core Chemical and Physical Properties

While extensive experimental data for this specific molecule is not broadly published, we can characterize it based on its chemical structure and data.

### Structural and General Data

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BN <sub>2</sub> O <sub>3</sub>
Molecular Weight	179.97 g/mol
MDL Number	MFCD22547433
CAS Number	Not Assigned
Physical Form	Solid
IUPAC Name	(5-acetyl-6-aminopyridin-3-yl)boronic acid
Canonical SMILES	CC(=O)C1=C(N)N=CC(=C1)B(O)O

### Stability and Storage

Proper handling and storage are critical for maintaining the integrity of boronic acids, which can be susceptible to dehydration to form boroxines (cyclized boronic acids).

- **Storage Conditions:** Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] For long-term stability, storage at 4°C under an inert atmosphere is recommended.
- **Incompatibilities:** Avoid strong oxidizing agents, strong acids, and strong bases.
- **Boroxine Formation:** Like many boronic acids, this compound can exist in equilibrium with its corresponding boroxine. This is a reversible process, and the boroxine form is favored under reaction conditions.

## Synthesis Methodology: A Plausible Route

A specific, peer-reviewed synthesis for **(5-Acetyl-6-aminopyridin-3-yl)boronic acid** is not readily available in the literature. However, a robust and most logical approach involves a directed ortho-metalation or halogen-metal exchange followed by borylation.

### Proposed Retrosynthetic Pathway

The following diagram illustrates a logical retrosynthetic approach, starting from a commercially available bromopyridine derivative.



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Caption: Retrosynthesis of the target boronic acid.

### Detailed Step-by-Step Synthetic Protocol

This protocol is a representative, field-proven method adapted for this specific target. Causality: The choice of a lithium-halogen exchange is based on the use of an organolithium reagent to the borate ester.

Starting Material: 1-(2-Amino-5-bromopyridin-3-yl)ethanone (assumed available or synthesizable via standard methods).

#### Step 1: Setup and Inerting

- Assemble a multi-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
- Thoroughly dry the glassware in an oven and cool under a stream of inert gas.
- Charge the flask with 1-(2-Amino-5-bromopyridin-3-yl)ethanone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

Step 2: Halogen-Metal Exchange 4. Cool the solution to  $-78^{\circ}\text{C}$  using a dry ice/acetone bath. 5. Slowly add *n*-butyllithium (*n*-BuLi, 2.2 eq) dropwise via the acetyl's  $\alpha$ -proton, while the second equivalent performs the halogen-metal exchange. 6. Stir the resulting mixture at  $-78^{\circ}\text{C}$  for 1 hour.

Step 3: Borylation 7. In a separate, dry flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. 8. Add the solution of triisopropyl borate to the reaction mixture and stir overnight.

Step 4: Quench and Isolation 10. Cool the reaction to  $0^{\circ}\text{C}$  and cautiously quench by the slow addition of saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) layer with ethyl acetate (3x). 13. Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

### Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **(5-Acetyl-6-aminopyridin-3-yl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize

### General Reaction Mechanism

The catalytic cycle is a well-understood, multi-step process.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

#### Causality of Key Components:

- Palladium(0) Catalyst: The active catalytic species that initiates the cycle. Common precursors like Pd(OAc)<sub>2</sub> or Pd<sub>2</sub>(dba)<sub>3</sub> are reduced in situ.
- Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh<sub>3</sub>) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate both the oxidative addition and reductive elimination steps.
- Base: A base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.
- Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic and inorganic reagents.

## Exemplar Protocol: Coupling with 4-Bromoanisole

This protocol details a standard, robust procedure for coupling the title compound with a generic aryl halide.

#### Step 1: Reagent Preparation

- To a reaction vial, add **(5-Acetyl-6-aminopyridin-3-YL)boronic acid** (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.5 eq), and

Step 2: Reaction Setup 2. Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). 3. Seal the vial and purge with an inert gas (argon or nitrogen).

Step 3: Heating and Monitoring 4. Heat the reaction mixture to 90-100°C with vigorous stirring. 5. Monitor the reaction progress by thin-layer chromatography.

Step 4: Workup and Purification 6. Cool the reaction to room temperature and dilute with ethyl acetate. 7. Wash the organic layer with water and then chromatography on silica gel to isolate the desired biaryl product.

## Safety and Handling

As a laboratory reagent, **(5-Acetyl-6-aminopyridin-3-YL)boronic acid** requires careful handling. While specific toxicity data is unavailable, the hazard

- Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H332).
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.<sup>[12]</sup>
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.<sup>[7][12]</sup> Avoid creating dust.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water.<sup>[12]</sup>
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.<sup>[12]</sup>
  - Inhalation: Move person to fresh air.<sup>[12]</sup>
  - Ingestion: Rinse mouth and seek medical attention.

## Conclusion

**(5-Acetyl-6-aminopyridin-3-YL)boronic acid** stands out as a high-value, multifunctional building block for medicinal chemistry and drug discovery. It is instrumental in generating novel compound libraries targeting a wide array of biological targets. Understanding its properties, synthesis, and reactivity, particularly in the development of next-generation therapeutics.

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